molecular formula C12H12N2OS B13415178 2-Mercapto-6-phenethylpyrimidin-4-ol CAS No. 656822-33-2

2-Mercapto-6-phenethylpyrimidin-4-ol

Cat. No.: B13415178
CAS No.: 656822-33-2
M. Wt: 232.30 g/mol
InChI Key: OVJRYRSIWUSVPL-UHFFFAOYSA-N
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Description

2-Mercapto-6-phenethylpyrimidin-4-ol is a heterocyclic compound with a pyrimidine ring structure It is characterized by the presence of a mercapto group (-SH) at the 2-position, a phenethyl group at the 6-position, and a hydroxyl group (-OH) at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-6-phenethylpyrimidin-4-ol typically involves the reaction of appropriate pyrimidine derivatives with thiourea or other sulfur-containing reagents. One common method involves the condensation of 1,1,3,3-tetraethoxypropane with thiourea in the presence of hydrochloric acid, followed by further reactions to introduce the phenethyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-6-phenethylpyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions involving the hydroxyl group can produce various ethers or esters.

Scientific Research Applications

2-Mercapto-6-phenethylpyrimidin-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Mercapto-6-phenethylpyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in DNA repair by binding to their active sites, thereby preventing the repair of DNA double-strand breaks . This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Mercapto-6-phenethylpyrimidin-4-ol is unique due to the presence of the phenethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, potentially offering advantages in specific applications.

Properties

IUPAC Name

6-(2-phenylethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c15-11-8-10(13-12(16)14-11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJRYRSIWUSVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90873588
Record name 6-(2-Phenylethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

656822-33-2
Record name 6-(2-Phenylethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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